molecular formula C18H13ClN2O2 B11001582 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one

7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one

Cat. No.: B11001582
M. Wt: 324.8 g/mol
InChI Key: FEUQTTUYGSTHRJ-UHFFFAOYSA-N
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Description

7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Indole Derivative Attachment: The indole moiety can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could produce various quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicine, it could be explored as a potential therapeutic agent, particularly in the treatment of infectious diseases or cancer.

Industry

Industrially, it might be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being investigated. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

    Indole-quinoline hybrids: Compounds combining indole and quinoline moieties, often with enhanced biological activities.

Uniqueness

The uniqueness of 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one lies in its specific substitution pattern, which might confer unique biological properties or synthetic utility.

Biological Activity

The compound 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C18H13ClN2O2
  • Molecular Weight: 324.8 g/mol
  • Structural Features: The compound features a quinoline backbone with a chloro substituent and an indole-derived carbonyl moiety, which may influence its biological interactions.

Structural Analysis

The unique structural attributes of this compound facilitate interactions with various biological targets. The presence of both quinoline and indole rings suggests potential engagement with multiple signaling pathways, enhancing its therapeutic profile.

Anticancer Potential

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. Quinoline derivatives are known to inhibit anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancer cells. The dual functionality derived from the quinoline and indole moieties allows for a broader spectrum of biological activity compared to other compounds.

Preliminary studies suggest that this compound may bind to Bcl-2 through hydrophobic interactions and hydrogen bonding, altering the protein's conformation and function. This interaction is critical for its proposed role as an apoptosis inducer.

Other Biological Activities

In addition to anticancer effects, the indole structure within the compound is associated with diverse biological activities, including:

  • Anti-inflammatory Effects: Indoles are known for their ability to modulate inflammatory responses.
  • Antimicrobial Properties: Similar compounds have demonstrated efficacy against various microbial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their associated biological activities:

Compound NameStructure FeaturesBiological Activity
7-chloroquinolineQuinoline core with chlorineAntimicrobial properties
IndomethacinIndole structure with anti-inflammatory activityAnti-inflammatory
ChloroquineQuinoline core with various substitutionsAntimalarial effects

The unique combination of quinoline and indole structures in this compound may provide enhanced targeting of apoptotic pathways compared to other anticancer agents that do not engage these mechanisms directly.

In Vitro Studies

Recent in vitro studies have demonstrated that derivatives of this compound can effectively induce apoptosis in various cancer cell lines. For instance, a study highlighted its ability to inhibit cell proliferation in human breast cancer cells by modulating the expression of Bcl-2 family proteins.

In Vivo Studies

Animal studies have also shown promising results regarding the efficacy of this compound in reducing tumor growth. It was observed that administration led to significant tumor regression in mouse models of melanoma. These findings underscore the potential for clinical applications in oncology.

Properties

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

7-chloro-3-(2,3-dihydroindole-1-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C18H13ClN2O2/c19-12-5-6-13-15(9-12)20-10-14(17(13)22)18(23)21-8-7-11-3-1-2-4-16(11)21/h1-6,9-10H,7-8H2,(H,20,22)

InChI Key

FEUQTTUYGSTHRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl

Origin of Product

United States

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